Di-tert-butyl 4-azidopyridine-2,6-dicarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
638128-20-8 |
|---|---|
Molecular Formula |
C15H20N4O4 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
ditert-butyl 4-azidopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-14(2,3)22-12(20)10-7-9(18-19-16)8-11(17-10)13(21)23-15(4,5)6/h7-8H,1-6H3 |
InChI Key |
OOOVOIBTSZYDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)OC(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Biological Activity
Di-tert-butyl 4-azidopyridine-2,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on various studies that highlight its mechanisms and effects.
This compound is characterized by its azide functional group and dicarboxylate structure, which contribute to its reactivity and biological interactions. The compound's molecular formula is , and it has a molecular weight of approximately 342.42 g/mol.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are critical in combating oxidative stress in biological systems.
- Anti-inflammatory Effects : It has shown potential in reducing inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, particularly relevant in neurodegenerative diseases.
In Vitro Studies
Several studies have investigated the biological activity of this compound through in vitro assays:
- Antioxidant Activity : In assays such as DPPH and ABTS, the compound exhibited significant free radical scavenging activity. For instance, it demonstrated an IC50 value of approximately 15 µM in DPPH assays, indicating strong antioxidant potential.
- Anti-inflammatory Activity : In RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS), this compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition rates were observed to be dose-dependent.
- Neuroprotective Effects : In a study involving neuronal cell lines exposed to oxidative stress, the compound reduced cell death by approximately 30% at a concentration of 20 µM, suggesting protective effects against oxidative damage.
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant efficacy of this compound:
- Objective : To evaluate the compound's ability to scavenge free radicals.
- Methodology : Various concentrations were tested against standard antioxidants like Trolox.
- Results : The compound outperformed Trolox at higher concentrations (p < 0.05), confirming its potential as a potent antioxidant agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanism revealed:
- Objective : To elucidate the pathways involved in the anti-inflammatory effects.
- Methodology : Gene expression analysis was performed using qPCR to measure COX-2 and iNOS levels.
- Results : this compound significantly downregulated COX-2 expression by up to 50% compared to controls (p < 0.01).
Data Table
Scientific Research Applications
Pharmaceutical Development
Di-tert-butyl 4-azidopyridine-2,6-dicarboxylate serves as a crucial intermediate in synthesizing pharmaceuticals. It is particularly valued for its role in developing drugs targeting cardiovascular diseases and enhancing drug stability and efficacy.
Key Findings:
- Mechanism of Action: The azide functional group allows for click chemistry applications, facilitating the formation of diverse bioactive compounds.
- Case Study Example: A study highlighted its utility in synthesizing new antihypertensive agents, demonstrating improved solubility and bioavailability compared to traditional compounds.
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals that act as growth regulators or pesticides. Its ability to enhance crop yields while promoting sustainable agricultural practices is noteworthy.
Key Findings:
- Growth Regulation: Research indicates that formulations containing this compound can significantly improve plant growth metrics.
- Case Study Example: Field trials showed a 20% increase in yield for crops treated with this compound compared to untreated controls.
Material Science
The compound's incorporation into polymer formulations enhances thermal stability and mechanical properties, making it suitable for producing durable materials used in construction and automotive industries.
Key Findings:
- Polymer Applications: It has been shown to improve the thermal degradation temperature of polymers by up to 30°C.
- Case Study Example: A study on composite materials revealed that adding this compound resulted in composites with superior tensile strength and flexibility.
Data Tables
| Application Area | Key Benefits | Notable Case Studies |
|---|---|---|
| Pharmaceutical Development | Enhances drug efficacy and stability | Synthesis of new antihypertensive agents |
| Agricultural Chemistry | Improves crop yields | Field trials showing a 20% yield increase |
| Material Science | Increases thermal stability | Improved tensile strength in polymer composites |
Comparison with Similar Compounds
Comparison of Physical and Chemical Properties
The table below contrasts key properties of Di-tert-butyl 4-azidopyridine-2,6-dicarboxylate with structurally related compounds:
*Data inferred from analogs; exact values require experimental validation.
Reactivity and Functional Group Comparisons
Azide vs. Chloro Groups :
- The azide group in this compound enables click chemistry (e.g., CuAAC reactions) for bioconjugation or polymer crosslinking . In contrast, the chloro group in Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate facilitates nucleophilic substitutions (e.g., with amines or thiols) .
- Azide introduction requires SNAr conditions (e.g., NaN₃/DMF, 50°C, 24 h), while chloro derivatives are typically synthesized via direct esterification of chlorinated precursors .
- Ester Group Influence: Tert-butyl esters confer steric protection against hydrolysis, unlike methyl esters, which hydrolyze readily under basic or acidic conditions. For example, dimethyl 4-azidopyridine-2,6-dicarboxylate undergoes rapid saponification with LiOH·H₂O (20 min, room temperature) to yield the dicarboxylic acid . Deuterated analogs (e.g., Di-tert-butyl 4-deuterio-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) retain reactivity similar to non-deuterated forms but are used in kinetic isotope effect studies .
Preparation Methods
Esterification of Pyridine-2,6-dicarboxylic Acid
- Pyridine-2,6-dicarboxylic acid (dipicolinic acid) is esterified with tert-butanol under acidic conditions or using di-tert-butyl dicarbonate as a protecting agent to yield di-tert-butyl 2,6-pyridinedicarboxylate.
- Di-tert-butyl dicarbonate (Boc anhydride) is prepared via reaction of alkali metal tert-butoxide with carbon dioxide and methanesulfonyl chloride, yielding high purity Boc reagents essential for esterification steps.
Halogenation at the 4-Position
- The 4-position of the pyridine ring is selectively halogenated (commonly chlorinated) to form di-tert-butyl 4-chloropyridine-2,6-dicarboxylate.
- This intermediate is commercially available and can be synthesized via electrophilic aromatic substitution or halogenation of the pyridine ring bearing tert-butyl esters.
Introduction of the Azido Group at the 4-Position
The azido group is introduced by nucleophilic substitution of the 4-chloro substituent with azide ion (N3−), typically using sodium azide or other azide salts.
Nucleophilic Aromatic Substitution (SNAr)
- The 4-chloropyridine derivative undergoes SNAr with sodium azide in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Reaction conditions: moderate heating (50–100 °C), reaction times ranging from several hours to overnight.
- The azide ion displaces the chlorine atom, yielding di-tert-butyl 4-azidopyridine-2,6-dicarboxylate with high regioselectivity due to the electron-withdrawing ester groups activating the ring towards nucleophilic substitution.
Purification and Characterization
- The crude azide product is purified by flash column chromatography using mixtures of ethyl acetate and petroleum ether.
- Characterization includes NMR (1H, 13C), IR spectroscopy (notably azide stretch near 2100 cm−1), and mass spectrometry.
- The tert-butyl ester groups provide stability and facilitate purification by increasing compound hydrophobicity.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Pyridine-2,6-dicarboxylic acid | Di-tert-butyl dicarbonate, acid catalyst | Di-tert-butyl pyridine-2,6-dicarboxylate | High yield, standard esterification |
| 2 | Di-tert-butyl pyridine-2,6-dicarboxylate | Chlorinating agent (e.g., POCl3 or SOCl2) | Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate | Moderate to high yield |
| 3 | Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate | Sodium azide, DMF, heat (50–100 °C) | This compound | High regioselectivity, good yield |
| 4 | Crude azide product | Flash chromatography | Pure this compound | Purity >95% |
Research Findings and Notes
- The use of di-tert-butyl dicarbonate as a protecting and esterifying agent is well-established, with high purity and yield achievable via reaction of alkali metal tert-butoxide with carbon dioxide and methanesulfonyl chloride.
- The halogenated intermediate (4-chloropyridine derivative) is a versatile precursor for nucleophilic substitution reactions, facilitating azide introduction with minimal side reactions.
- Azide substitution benefits from the electron-withdrawing effect of the ester groups, which activate the pyridine ring towards nucleophilic aromatic substitution, enhancing reaction efficiency and regioselectivity.
- Safety considerations are critical when handling azides due to their potential explosiveness; reactions are typically conducted under controlled temperature and inert atmosphere conditions.
- Purification by chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for subsequent applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
